molecular formula C10H8N4O2 B1266278 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione CAS No. 30250-66-9

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione

Cat. No.: B1266278
CAS No.: 30250-66-9
M. Wt: 216.2 g/mol
InChI Key: WHYPSHDXYZFTHJ-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Development

  • The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including azido derivatives, has been achieved starting from 3-sulfolene. This involves epoxidation and subsequent reaction with nucleophiles, illustrating the chemical versatility of isoindole-1,3(2H)-dione derivatives (Tan et al., 2016).

Anticancer Activity

  • Isoindole-1,3(2H)-dione derivatives have shown varying anticancer activities against different cancer cell lines. This activity is influenced by the substituents attached to the isoindole-1,3(2H)-dione core, such as tert-butyldiphenylsilyl ether, azido, and hydroxyl groups (Tan et al., 2020).

Antimicrobial Applications

  • Novel azaimidoxy compounds including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione have been synthesized and demonstrated potential as antimicrobial agents, suggesting a role for isoindole-1,3(2H)-dione derivatives in developing chemotherapeutic agents (Jain et al., 2006).

Structural and Vibrational Studies

  • Studies on derivatives like 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione using Fourier transform infrared (FTIR) and FT-Raman spectra have provided insights into the vibrational properties and structural characterization of these compounds (Arjunan et al., 2009).

Xanthine Oxidase Inhibition

  • Isoindole-1,3(2H)-dione derivatives have shown inhibitory activities against xanthine oxidase, a key enzyme involved in oxidative stress and related diseases. This suggests a potential therapeutic application for these derivatives (Gunduğdu et al., 2020).

Serotonin Receptor Affinity and Phosphodiesterase Inhibition

  • A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives have been investigated for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, indicating potential antipsychotic properties (Czopek et al., 2020).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, and protective measures should be taken when handling these compounds .

Future Directions

The future directions for the research on 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione could involve its potential use in various applications. For instance, it could be used in the synthesis of new functional polymers . Additionally, it could be used in the development of new anti-TB drugs with a novel mode of action .

Properties

IUPAC Name

2-(2-azidoethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYPSHDXYZFTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952620
Record name 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30250-66-9
Record name Phthalimide, N-(2-azidoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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